3,4-dichloro-N-(2-ethylphenyl)benzamide
Description
3,4-Dichloro-N-(2-ethylphenyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an N-linked 2-ethylphenyl group. These compounds typically interact with µ-opioid receptors, mimicking the effects of morphine but with varying potency and side-effect profiles . The dichlorinated aromatic moiety is a critical pharmacophore, enhancing lipophilicity and receptor binding affinity .
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2g/mol |
IUPAC Name |
3,4-dichloro-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-5-3-4-6-14(10)18-15(19)11-7-8-12(16)13(17)9-11/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
PAUMNFGNDJGJGP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)
- Structure: Features a cyclohexylmethyl group substituted with a dimethylamino moiety, distinguishing it from the simpler 2-ethylphenyl group in the target compound.
- Activity: AH-7921 is a potent µ-opioid agonist with 0.7× the potency of morphine in vivo.
- Metabolism : Undergoes N-demethylation and hydroxylation in human hepatocytes, producing metabolites that retain opioid activity .
- Toxicity : Linked to fatal intoxications due to respiratory depression and multi-drug interactions .
U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)
- Structure: Contains a dimethylamino-cyclohexyl group and N-methylation, increasing steric bulk compared to the target compound.
- Activity : Exhibits 7.5× higher potency than morphine, contributing to its widespread misuse. Electrochemical studies highlight its redox-active dichlorobenzamide core, which may influence neurotoxicity .
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide
- Structure : Substituted with a 3-chloro-4-methylphenyl group instead of 2-ethylphenyl.
- Physicochemical Properties : Molecular weight 314.59 g/mol, ClogP ≈ 4.2 (higher lipophilicity than the target compound) .
Comparative Analysis Table
Key Differences and Implications
N-Alkylation (e.g., U-47700’s N-methyl group) enhances metabolic stability and potency but increases abuse liability .
Metabolic Pathways :
- AH-7921 and U-47700 undergo extensive hepatic metabolism, producing active metabolites that prolong opioid effects . In contrast, the simpler structure of 3,4-dichloro-N-(2-ethylphenyl)benzamide may lead to faster clearance.
Toxicity and Regulation :
- Compounds with cyclohexylmethyl groups (e.g., AH-7921) are more likely to cause fatal respiratory depression, prompting strict regulation . The target compound’s lack of a tertiary amine may reduce CNS penetration and toxicity .
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